molecular formula C6H12O3 B13793458 1-(1-Hydroxypropan-2-yloxy)propan-2-one

1-(1-Hydroxypropan-2-yloxy)propan-2-one

Cat. No.: B13793458
M. Wt: 132.16 g/mol
InChI Key: UKMDZQOVHHHBMS-UHFFFAOYSA-N
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Description

1-(1-Hydroxypropan-2-yloxy)propan-2-one is a chemical compound with the molecular formula C₆H₁₄O₃. . This compound is part of the diol and ether chemical classes, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Hydroxypropan-2-yloxy)propan-2-one can be synthesized through the reaction of propylene oxide with propylene glycol under controlled conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and propylene glycol are mixed in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxypropan-2-yloxy)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Hydroxypropan-2-yloxy)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes.

    Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Applied in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxypropan-2-yloxy)propan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as a stabilizer for enzymes by forming hydrogen bonds with the active sites, thereby enhancing their stability and activity. In chemical reactions, it serves as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Hydroxypropan-2-yloxy)propan-2-one is unique due to its dual functionality as both a diol and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1-(1-hydroxypropan-2-yloxy)propan-2-one

InChI

InChI=1S/C6H12O3/c1-5(8)4-9-6(2)3-7/h6-7H,3-4H2,1-2H3

InChI Key

UKMDZQOVHHHBMS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OCC(=O)C

Origin of Product

United States

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